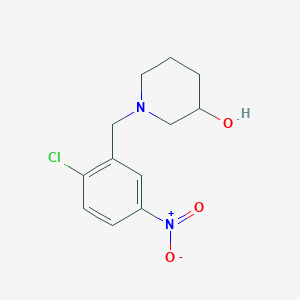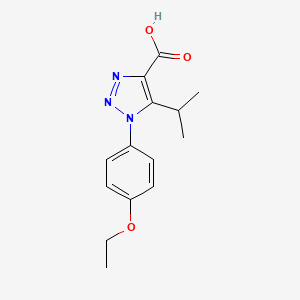
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as Morinoline, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research may focus on developing more potent and selective analogs of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with fewer side effects.
In conclusion, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-diabetic, and anti-inflammatory effects, and has shown promise as a potential therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process, which involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid to form a Schiff base. The Schiff base is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of p-toluenesulfonic acid to produce 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24-23(14-20-11-12-21-22(13-20)30-17-29-21)31-25(26-15-18-7-3-1-4-8-18)27(24)16-19-9-5-2-6-10-19/h1-14H,15-17H2/b23-14-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOYDCYYMULJQP-WPCCGSCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)
